(1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione
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Overview
Description
Jacobine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants, particularly those in the Asteraceae family . It is known for its complex structure and significant biological activities. Jacobine is primarily found in plants of the genus Senecio and is recognized for its toxic properties, which can pose risks to both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jacobine involves several steps, starting from basic organic compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Jacobine .
Industrial Production Methods: Industrial production of Jacobine is less common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate Jacobine .
Chemical Reactions Analysis
Types of Reactions: Jacobine undergoes several types of chemical reactions, including:
Oxidation: Jacobine can be oxidized to form Jacobine N-oxide, a derivative with altered biological properties.
Reduction: Reduction reactions can modify the functional groups in Jacobine, potentially altering its activity.
Substitution: Various substitution reactions can occur, where functional groups in Jacobine are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions .
Major Products: The major products formed from these reactions include Jacobine N-oxide and other derivatives that may have different biological activities and toxicities .
Scientific Research Applications
Jacobine has several scientific research applications, including:
Mechanism of Action
Jacobine exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and toxicity . The molecular targets include enzymes involved in detoxification pathways, which can be inhibited by Jacobine, leading to an accumulation of toxic metabolites . The pathways involved in Jacobine’s action include oxidative stress and apoptosis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Senecionine
- Retrorsine
- Monocrotaline
- Lasiocarpine
- Heliotrine
Jacobine’s unique structure and reactivity make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1R,3'S,4S,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10?,11-,13+,14+,17+,18-/m0/s1 |
InChI Key |
IAPHXJRHXBQDQJ-UTBNMBCDSA-N |
Isomeric SMILES |
C[C@H]1[C@@]2(O1)CC([C@@](C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC2=O)(C)O)C |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O |
Origin of Product |
United States |
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